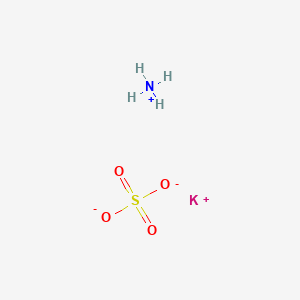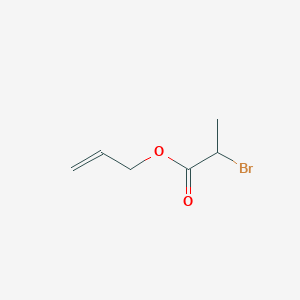
Potassium ammonium sulfate
Übersicht
Beschreibung
Potassium ammonium sulfate is an inorganic compound that combines potassium, ammonium, and sulfate ions. It is commonly used in various industrial and agricultural applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to provide essential nutrients to plants, making it a valuable component in fertilizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium ammonium sulfate can be synthesized through the reaction of potassium sulfate and ammonium sulfate. The reaction typically occurs in an aqueous solution, where the two salts are dissolved and then mixed. The resulting solution is then evaporated to crystallize the this compound.
Industrial Production Methods: In industrial settings, this compound is produced by reacting commercial potassium chloride with commercial ammonium sulfate in a stirred tank reactor at moderately low temperatures. The process involves several steps, including dissolution, reaction, evaporation, crystallization, centrifuging, drying, and cooling. Optimal conditions include a 1:1 mole ratio of potassium chloride to ammonium sulfate, a reaction temperature of 60°C, and a crystallization temperature of 10°C .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium ammonium sulfate undergoes various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing barium ions, it forms a white precipitate of barium sulfate.
Acid-Base Reactions: It can react with acids to release ammonium ions and potassium ions.
Common Reagents and Conditions:
Barium Chloride: Used to test for the presence of sulfate ions by forming a white precipitate of barium sulfate.
Hydrochloric Acid: Used to acidify solutions and facilitate the precipitation of sulfate ions.
Major Products:
Barium Sulfate: Formed as a white precipitate in the presence of barium ions.
Ammonium Ions and Potassium Ions: Released during acid-base reactions.
Wissenschaftliche Forschungsanwendungen
Potassium ammonium sulfate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical analyses and reactions.
Biology: Employed in studies involving nutrient uptake and metabolism in plants.
Medicine: Investigated for its potential use in drug formulations and as a component in certain medical treatments.
Wirkmechanismus
The mechanism of action of potassium ammonium sulfate involves its dissociation into potassium, ammonium, and sulfate ions in aqueous solutions. These ions play crucial roles in various biological and chemical processes:
Potassium Ions: Essential for maintaining cellular functions, including enzyme activation and osmoregulation.
Ammonium Ions: Serve as a nitrogen source for plants, promoting protein synthesis and growth.
Sulfate Ions: Involved in the synthesis of amino acids and proteins, contributing to overall plant health.
Vergleich Mit ähnlichen Verbindungen
Ammonium Sulfate: Provides nitrogen and sulfur but lacks potassium.
Potassium Sulfate: Supplies potassium and sulfur but does not provide nitrogen.
Ammonium Nitrate: Offers nitrogen but no potassium or sulfur.
Uniqueness: Potassium ammonium sulfate is unique in that it provides a balanced supply of potassium, ammonium, and sulfate ions, making it a versatile compound for various applications. Its ability to deliver essential nutrients in a single compound sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
azanium;potassium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEFRBSXBILZPP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4KNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477782 | |
| Record name | Ammonium potassium sulfate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23208-79-9 | |
| Record name | Ammonium potassium sulfate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90477782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Phenylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1625485.png)
![N-[4-(4-Aminophenyl)-2-thiazolyl]-2-pyridinamine](/img/structure/B1625489.png)

![6-Bromo-1H-imidazo[4,5-b]pyridine 4-oxide](/img/structure/B1625491.png)





